4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
CAS No.: 2640960-07-0
Cat. No.: VC11859862
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-07-0 |
|---|---|
| Molecular Formula | C14H22N4O |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H22N4O/c1-11-2-6-15-14(16-11)17-12-3-7-18(10-12)13-4-8-19-9-5-13/h2,6,12-13H,3-5,7-10H2,1H3,(H,15,16,17) |
| Standard InChI Key | NOPWFQUFSVTDKZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NC2CCN(C2)C3CCOCC3 |
| Canonical SMILES | CC1=NC(=NC=C1)NC2CCN(C2)C3CCOCC3 |
Introduction
Structural Characteristics and Synthesis
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous pyrimidine-pyrrolidine derivatives are synthesized through:
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Nucleophilic substitution: Reacting 4-methyl-2-chloropyrimidine with 1-(oxan-4-yl)pyrrolidin-3-amine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .
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Reductive amination: Coupling aldehyde intermediates with amines using sodium triacetoxyborohydride (NaBH(OAc)) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.35 g/mol | |
| logP (Predicted) | ~1.6–2.1 | |
| Solubility | Moderate in DMSO, low in water |
Biological Activity and Mechanisms
| Compound | Target | IC | Application | Source |
|---|---|---|---|---|
| PF-04447943 | PDE9A | 3.2 nM | Alzheimer’s disease | |
| PI3Kδ inhibitor (cmpd 5) | PI3Kδ | 12 nM | Autoimmune diseases |
Pharmacokinetic Predictions
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Blood-Brain Barrier (BBB) Permeability: The oxane moiety enhances lipophilicity, potentially enabling CNS penetration .
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Metabolic Stability: Pyrrolidine rings often resist cytochrome P450 oxidation, suggesting favorable metabolic profiles .
Applications in Drug Discovery
Oncology
Pyrimidine derivatives are explored as kinase inhibitors. For example, substituted N-pyrimidin-4-yl-3-aminopyrrolo[3,4-c]pyrazoles show protein kinase C (PKC) inhibition, relevant in leukemia and solid tumors .
Neurodegenerative Diseases
PDE9A inhibitors like PF-04447943 improve synaptic plasticity, positioning this compound as a candidate for Alzheimer’s or Parkinson’s disease .
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the oxane or pyrrolidine substituents to optimize target affinity .
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In Vivo Efficacy Studies: Testing in neurodegenerative or oncology models to validate mechanistic hypotheses .
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Formulation Development: Enhancing aqueous solubility via prodrug strategies or salt formation.
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